
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a hexenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of stereoselective catalytic hydrogenation of suitable precursors. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained. The reaction is carried out under controlled temperature and pressure to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. Flow microreactor systems have been employed to enhance the sustainability and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- rel-(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the hexenoic acid chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
Clé InChI |
HSWOCYGJDGZZIZ-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)[C@H](C)C=C |
SMILES canonique |
CC(CC(=O)O)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


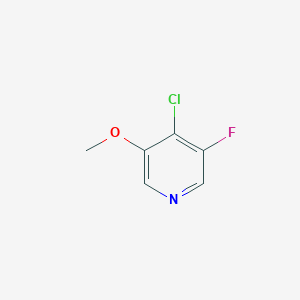
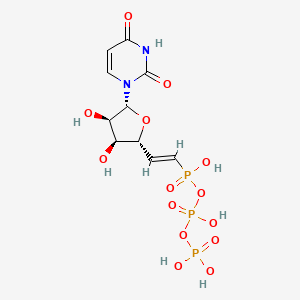

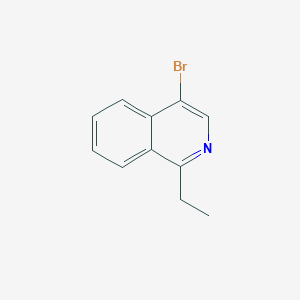
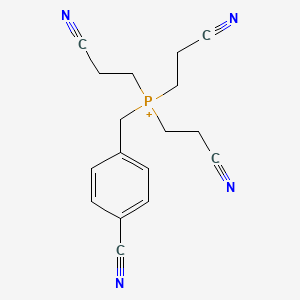
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
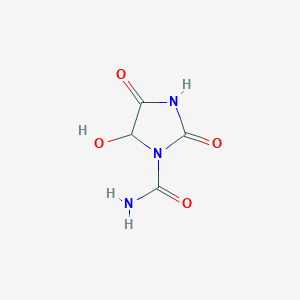
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
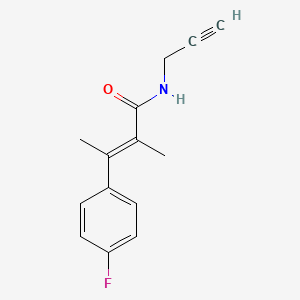
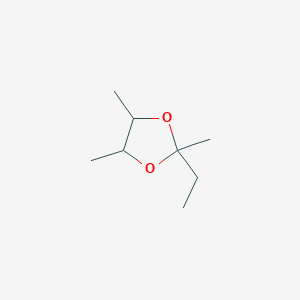

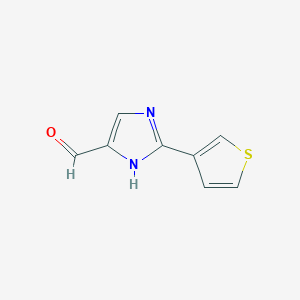
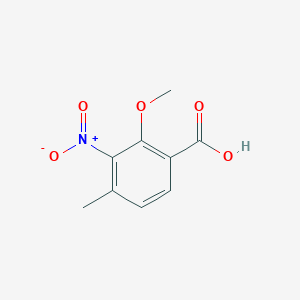
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
